molecular formula C18H20N4O2S B10909025 3-(ethylsulfanyl)-5-methyl-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine

3-(ethylsulfanyl)-5-methyl-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B10909025
M. Wt: 356.4 g/mol
InChI Key: PSTFEDLHTOTZAW-YBFXNURJSA-N
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Description

3-(ethylsulfanyl)-5-methyl-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound belonging to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfanyl)-5-methyl-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine typically involves multiple steps:

    Formation of the Triazole Core: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Ethylsulfanyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with an ethylsulfanyl group, often using ethylthiol and a suitable catalyst.

    Attachment of the Furan Ring: The furan ring is introduced via a condensation reaction between a furan aldehyde and the triazole derivative, facilitated by a base such as sodium hydroxide.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the specific reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound’s potential as a drug candidate can be explored. Its ability to interact with various biological targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in agrochemicals as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-(ethylsulfanyl)-5-methyl-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s application. The presence of the triazole ring allows for strong binding interactions, while the ethylsulfanyl and furan groups can modulate the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(methylsulfanyl)-5-methyl-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine
  • 3-(ethylsulfanyl)-5-methyl-N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine
  • 3-(ethylsulfanyl)-5-methyl-N-[(E)-{5-[(2-methylphenoxy)methyl]thiophene-2-yl}methylidene]-4H-1,2,4-triazol-4-amine

Uniqueness

The uniqueness of 3-(ethylsulfanyl)-5-methyl-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The ethylsulfanyl group enhances its lipophilicity, the furan ring provides aromatic stability, and the triazole core offers versatile binding interactions.

This comprehensive overview highlights the potential and versatility of this compound in various scientific and industrial fields

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

(E)-N-(3-ethylsulfanyl-5-methyl-1,2,4-triazol-4-yl)-1-[5-[(2-methylphenoxy)methyl]furan-2-yl]methanimine

InChI

InChI=1S/C18H20N4O2S/c1-4-25-18-21-20-14(3)22(18)19-11-15-9-10-16(24-15)12-23-17-8-6-5-7-13(17)2/h5-11H,4,12H2,1-3H3/b19-11+

InChI Key

PSTFEDLHTOTZAW-YBFXNURJSA-N

Isomeric SMILES

CCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=CC=CC=C3C)C

Canonical SMILES

CCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=CC=CC=C3C)C

Origin of Product

United States

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